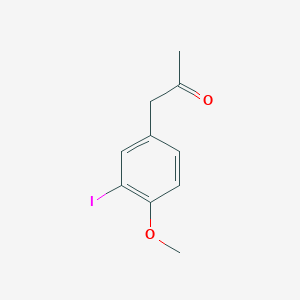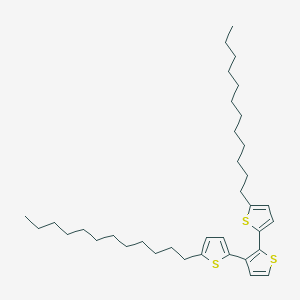![molecular formula C13H18INO B14203768 N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide CAS No. 832096-95-4](/img/structure/B14203768.png)
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl group and an acetamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide typically involves the reaction of 2-iodoacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodoacetophenone and isopropylamine.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at a temperature range of 50-70°C for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-N-(prop-2-yn-1-yl)acetamide: Similar in structure but with a propynyl group instead of an ethyl group.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains an indole moiety instead of a phenyl ring.
2,2-Dichloro-N-(1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl)acetamide: Contains additional chlorine and hydroxyl groups.
Uniqueness
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is unique due to the presence of the iodine atom on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
832096-95-4 |
|---|---|
Molekularformel |
C13H18INO |
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
N-[1-(2-iodophenyl)ethyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18INO/c1-9(2)15(11(4)16)10(3)12-7-5-6-8-13(12)14/h5-10H,1-4H3 |
InChI-Schlüssel |
VJHIVLKTJDYGLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C1=CC=CC=C1I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


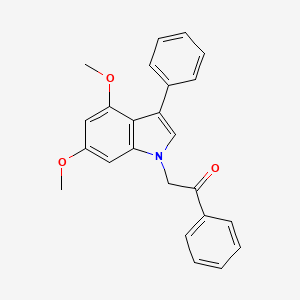
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
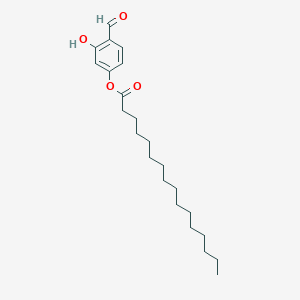

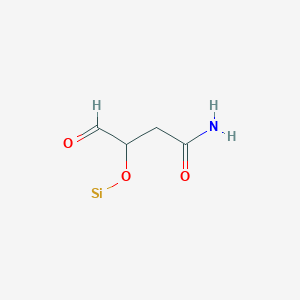
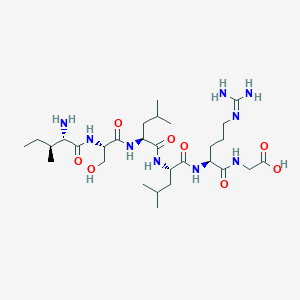
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
